molecular formula C6H9NO3 B6330948 1-(3-Methoxyisoxazol-5-YL)ethan-1-OL CAS No. 105175-06-2

1-(3-Methoxyisoxazol-5-YL)ethan-1-OL

Cat. No.: B6330948
CAS No.: 105175-06-2
M. Wt: 143.14 g/mol
InChI Key: IMQBNBRDISHLEL-UHFFFAOYSA-N
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Description

1-(3-Methoxyisoxazol-5-yl)ethan-1-ol is a colorless liquid with a musty odor. It has the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-Methoxyisoxazol-5-yl)ethan-1-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site of action in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyisoxazol-5-yl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of 3-methoxyisoxazole with ethylene oxide under basic conditions to yield the desired product . Another method includes the use of Grignard reagents for the functionalization of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyisoxazol-5-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

1-(3-Methoxyisoxazol-5-yl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyisoxazol-5-yl)ethan-1-amine: Similar in structure but contains an amine group instead of a hydroxyl group.

    5-Methoxyisoxazole: Lacks the ethan-1-ol side chain but shares the isoxazole core.

Uniqueness

1-(3-Methoxyisoxazol-5-yl)ethan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives. Its combination of a methoxy group and an ethan-1-ol side chain makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(3-methoxy-1,2-oxazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)5-3-6(9-2)7-10-5/h3-4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQBNBRDISHLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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